4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
Description
4-(6-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine (CAS No. 2548976-03-8) is a heterocyclic organic compound featuring a morpholine ring, a 2-methylpyrimidine core, and a piperazine group substituted with a 3-bromophenylmethyl moiety (Figure 1). Its molecular formula is C20H26BrN5O, with a molecular weight of 432.4 g/mol . The compound’s structural complexity arises from the integration of three pharmacologically relevant motifs:
- Morpholine: Enhances solubility and bioavailability.
- Pyrimidine: Facilitates hydrogen bonding and π-π stacking interactions.
The 3-bromophenyl group introduces steric bulk and lipophilicity, which may influence target selectivity and metabolic stability.
Properties
IUPAC Name |
4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-9-11-27-12-10-26)25-7-5-24(6-8-25)15-17-3-2-4-18(21)13-17/h2-4,13-14H,5-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBWVTJLVUWPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine.
Pyrimidine Ring Formation: The next step involves the synthesis of the pyrimidine ring. This can be achieved by reacting 2-methyl-4-chloropyrimidine with the piperazine intermediate under basic conditions.
Morpholine Addition: Finally, the morpholine ring is introduced by reacting the pyrimidine intermediate with morpholine under suitable conditions, often involving a catalyst or a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example:
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Chlorine displacement : The 6-position of the pyrimidine reacts with amines under mild conditions (DMF, 110–120°C) to form secondary or tertiary amine derivatives .
-
Bromophenyl reactivity : The 3-bromophenyl group participates in Suzuki–Miyaura cross-couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
Key conditions :
| Reaction Site | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyrimidine C6 | Aliphatic amines | DMF | 110–120°C | 62–90% |
| Bromophenyl | Aryl boronic acids | Dioxane | 80°C | 70–85% |
Alkylation and Acylation of Piperazine
The piperazine moiety reacts with electrophiles:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in THF at 0–15°C forms quaternary ammonium salts .
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine yields amides .
Oxidation and Reduction
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Pyrimidine ring oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives .
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Bromophenyl reduction : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding a phenyl group .
Experimental data :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation | mCPBA | Pyrimidine N-oxide | 55% |
| Reduction | H₂/Pd/C | Dehalogenated phenyl | 78% |
Acid-Base Interactions
The morpholine and piperazine nitrogen atoms form salts with acids:
-
Oxalic acid salt formation : Reacts with oxalic acid in ethanol to produce a crystalline salt (m.p. 215–217°C) .
Comparative Reaction Analysis
The table below contrasts reactivity with structurally similar compounds:
Mechanistic Insights
Scientific Research Applications
Molecular Formula
- C: 20
- H: 25
- Br: 1
- N: 4
- O: 1
Molecular Weight
- Approximately 399.44 g/mol
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. The piperazine and pyrimidine components may interact with cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of piperazine can inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The morpholine and piperazine structures are known for their neuroactive properties. This compound has potential applications in treating neurological disorders such as anxiety and depression. It may act as a serotonin receptor modulator, similar to other piperazine derivatives that have been explored for their anxiolytic effects .
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Research into related piperazine compounds has demonstrated effectiveness against various bacterial strains, indicating that this compound could be investigated for similar applications .
Case Study 1: Anticancer Activity
A study published in Chemical & Pharmaceutical Bulletin explored the synthesis of piperazine derivatives and their anticancer activities against different cancer cell lines. The results showed that certain modifications to the piperazine structure significantly enhanced cytotoxicity, suggesting that the incorporation of the bromophenyl group in our target compound could yield similar results .
Case Study 2: Neuropharmacological Effects
In another study focusing on piperazine derivatives, researchers found that specific compounds exhibited significant anxiolytic effects in animal models. The study highlighted the importance of substituents on the piperazine ring in modulating these effects, indicating that our compound may also possess similar properties if tested .
Mechanism of Action
The mechanism of action of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine ring can bind to nucleic acid structures, influencing gene expression or protein synthesis. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Structural Features | Notable Properties | Reference |
|---|---|---|---|
| 4-(4-Bromophenyl)piperazine | Piperazine + 4-bromophenyl | Antidepressant activity via serotonin receptor modulation | |
| 1-(3-Bromophenyl)-piperazine | Piperazine + 3-bromophenyl | Antimicrobial properties; improved metabolic stability vs. 4-bromo isomer | |
| 6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine | Fluorophenyl + pyrimidine | Enhanced nucleoside transport inhibition due to fluorine’s electronegativity | |
| 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine | Bromine at pyrimidine C5 | Potential kinase inhibition; distinct regioselectivity in target binding | |
| 4-(2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine | Methoxyphenylethyl + pyrimidine | Improved solubility via methoxy group; serotonin receptor selectivity | |
| 4-(2-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine | Trifluoromethylpyrimidine | High thermal stability; potential CNS activity due to CF3 bioisosterism |
Substituent Effects on Bioactivity and Physicochemical Properties
A. Halogen Substituents
- Bromine’s size may also sterically hinder off-target interactions .
- Fluorine (F) : In the 2-fluorophenyl analog (Table 1), fluorine’s electronegativity improves binding affinity to polar receptors (e.g., serotonin transporters) while reducing metabolic oxidation .
B. Pyrimidine Modifications
C. Piperazine Linker Variations
- Phenylethyl vs.
- Sulfinylmethyl Groups : In analogs like 4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine, the sulfinyl group introduces chirality and oxidative stability, enabling stereoselective interactions .
Biological Activity
The compound 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Morpholine ring
- Substituents :
- 2-Methylpyrimidine
- Piperazine with a bromophenyl group
- Various functional groups contributing to its biological activity
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine, including compounds similar to the target molecule, exhibit notable antimicrobial properties. For instance, certain piperazine derivatives showed significant activity against various bacterial strains, suggesting that modifications in the side chains can enhance efficacy against pathogens .
Anticancer Potential
Research into similar morpholine and piperazine derivatives has revealed promising anticancer activities. A study evaluated several compounds for their ability to inhibit cancer cell proliferation, with some derivatives demonstrating IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds containing piperazine have been studied for their potential in treating neurological disorders. Some derivatives have shown promising results as selective serotonin reuptake inhibitors (SSRIs) and have been evaluated for their effects on mood disorders .
Case Study 1: Antimicrobial Efficacy
A recent investigation into a series of piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly influenced antimicrobial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, which is comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that certain analogs of the target compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating strong anticancer potential. Mechanistic studies suggested that these compounds induce apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine?
- Methodology : The compound can be synthesized via multicomponent reactions such as the Petasis reaction, which enables the incorporation of morpholine and piperazine derivatives. For example, refluxing intermediates with morpholine in ethanol under reduced pressure facilitates nucleophilic substitution at the pyrimidine ring . Key steps include:
- Step 1 : Preparation of 2-methyl-6-chloropyrimidin-4-yl intermediates.
- Step 2 : Coupling with 4-[(3-bromophenyl)methyl]piperazine via Buchwald-Hartwig amination or SNAr reactions.
- Step 3 : Final functionalization with morpholine under reflux conditions .
Q. How is the structural conformation of this compound characterized in solid-state studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For morpholine- and piperazine-containing analogs, SC-XRD reveals:
- Morpholine ring : Adopts a chair conformation (C–O–C bond angles ~111°).
- Piperazine ring : Puckered conformation (torsional angles <10° for N–C–C–N).
- Intermolecular interactions : Stabilized by C–H···O hydrogen bonds and π-π stacking (e.g., pyrimidine-phenyl interactions at 3.6–4.0 Å) .
Q. What in vitro biological assays are suitable for evaluating its anti-inflammatory potential?
- Methodology :
- Cell-based assays : LPS-induced TNF-α/IL-6 suppression in RAW 264.7 macrophages (IC determination).
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (selectivity index >10 preferred) .
- Mechanistic studies : Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) .
- Data Interpretation : Compare IC values against reference drugs (e.g., dexamethasone) and validate dose-response curves statistically (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced bioactivity?
- SAR Insights :
- Piperazine substitution : 3-Bromophenyl groups enhance lipophilicity (logP >3.0) and receptor affinity.
- Pyrimidine modifications : 2-Methyl groups reduce metabolic degradation (CYP3A4 stability >60% in microsomal assays).
- Morpholine position : 4-Pyrimidinyl linkage improves solubility (logS >−4.0) .
- Optimization Strategy :
- Library synthesis : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to boost metabolic stability.
- Docking studies : Use AutoDock Vina to prioritize substituents with high Glide scores (<−8.0 kcal/mol) for COX-2 inhibition .
Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?
- Contradiction Example : Discrepancies in IC values for kinase inhibition (e.g., PI3Kδ vs. JAK2).
- Resolution Methodology :
- Assay standardization : Use identical cell lines (e.g., Jurkat T-cells), ATP concentrations (1 mM), and positive controls (e.g., LY294002).
- Orthogonal validation : Confirm results via SPR (binding affinity, K <100 nM) and thermal shift assays (ΔT >2°C) .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodology :
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or MetaCore to identify Phase I oxidation sites (e.g., morpholine ring).
- Toxicity screening : GlaxoSmithKline’s Derek Nexus for hepatotoxicity alerts (e.g., structural alerts for quinone formation) .
- Validation : Compare in silico results with in vitro CYP450 inhibition assays (e.g., IC >10 μM for CYP3A4) .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
- Crystallization Techniques :
- Solvent selection : Use ethanol/water (7:3 v/v) for slow evaporation (yield >80% crystals).
- Temperature control : Gradual cooling from 50°C to 4°C over 48 hours .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the pyrimidine ring .
- Characterization : Use -NMR to distinguish morpholine (δ 66–68 ppm) and piperazine (δ 48–52 ppm) carbons .
- Biological Data : Normalize activity data to cell viability (e.g., % inhibition vs. MTT absorbance at 570 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
